molecular formula C8H11F2NO2 B13423197 2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid

2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid

Cat. No.: B13423197
M. Wt: 191.17 g/mol
InChI Key: DMJTWFJGWIIIQW-UHFFFAOYSA-N
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Description

AMINO-6,6-DIFLUORO-BICYCLO[3.1.0]HEXANE-3-ACETIC ACID is a synthetic compound with the molecular formula C8H11F2NO2 and a molecular weight of 191.18 g/mol. This compound is characterized by its unique bicyclic structure, which includes two fluorine atoms and an amino group attached to a hexane ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of AMINO-6,6-DIFLUORO-BICYCLO[3.1.0]HEXANE-3-ACETIC ACID involves several steps. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the correct formation of the bicyclic structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

AMINO-6,6-DIFLUORO-BICYCLO[3.1.0]HEXANE-3-ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include specific solvents, catalysts, and temperature controls to ensure the desired product formation. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

AMINO-6,6-DIFLUORO-BICYCLO[3.1.0]HEXANE-3-ACETIC ACID is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of AMINO-6,6-DIFLUORO-BICYCLO[3.1.0]HEXANE-3-ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

AMINO-6,6-DIFLUORO-BICYCLO[3.1.0]HEXANE-3-ACETIC ACID can be compared with other similar compounds, such as:

    AMINO-4,4-DIFLUORO-CYCLOHEXANEACETIC ACID: This compound has a similar structure but differs in the position of the fluorine atoms and the overall ring structure.

    (4,4-DIFLUOROCYCLOHEXYL)ACETIC ACID: This compound also contains fluorine atoms and a cyclohexane ring but lacks the bicyclic structure of AMINO-6,6-DIFLUORO-BICYCLO[3.1.0]HEXANE-3-ACETIC ACID.

The uniqueness of AMINO-6,6-DIFLUORO-BICYCLO[31

Properties

Molecular Formula

C8H11F2NO2

Molecular Weight

191.17 g/mol

IUPAC Name

2-(1-amino-6,6-difluoro-3-bicyclo[3.1.0]hexanyl)acetic acid

InChI

InChI=1S/C8H11F2NO2/c9-8(10)5-1-4(2-6(12)13)3-7(5,8)11/h4-5H,1-3,11H2,(H,12,13)

InChI Key

DMJTWFJGWIIIQW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2(C1C2(F)F)N)CC(=O)O

Origin of Product

United States

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